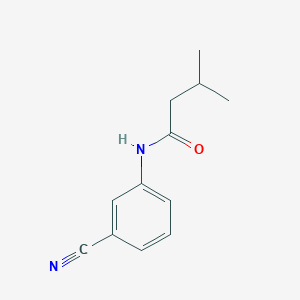
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide, also known as CHPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHPAA belongs to the class of N-arylacetamides, which have been studied extensively for their pharmacological properties.
作用機序
The mechanism of action of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that N-cycloheptyl-2-(4-hydroxyphenyl)acetamide can protect cells against oxidative stress and apoptosis. In animal models, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to improve cognitive function, reduce tumor growth, and reduce inflammation in cardiovascular diseases.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-2-(4-hydroxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to have low cytotoxicity in various cell lines and has a high therapeutic index. However, one limitation of using N-cycloheptyl-2-(4-hydroxyphenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for the study of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide. One direction is to further investigate its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its anti-tumor properties and potential applications in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide and its potential applications in other fields of medicine, such as cardiovascular diseases.
合成法
The synthesis of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide involves the reaction of cycloheptylamine with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain a high yield of pure N-cycloheptyl-2-(4-hydroxyphenyl)acetamide.
科学的研究の応用
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been studied for its anti-tumor properties and may have potential applications in cancer therapy. In cardiovascular diseases, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis and other cardiovascular diseases.
特性
IUPAC Name |
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-7-12(8-10-14)11-15(18)16-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSXWDYUMJLSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)